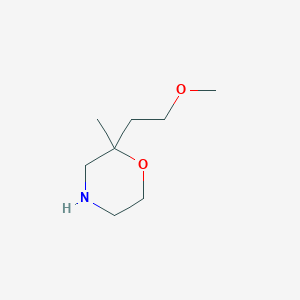

2-(2-Metoxietil)-2-metilmorfolina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “2-(2-Methoxyethyl)-2-methylmorpholine” are not available, there are synthesis methods for related compounds. For example, the synthesis of 2’-O-(2-Methoxyethyl)-Modified Oligonucleotides has been discussed in a paper . Another paper discusses the efficient synthesis of 2’-O-Methoxyethyl Oligonucleotide-Cationic Peptide Conjugates .

Aplicaciones Científicas De Investigación

- Aplicación: PMEA se utiliza como material de recubrimiento antitrombótico en dispositivos médicos como pulmones artificiales, catéteres y stents. Su naturaleza hidrófoba le permite formar recubrimientos de película delgada en superficies como PET, imitando los vasos sanguíneos nativos .

- Aplicación: Los investigadores han optimizado PMEA como aditivo en resinas dentales. PMEA de bajo peso molecular (2000 g/mol) inhibe significativamente la formación de biopelículas, manteniendo las propiedades mecánicas y la estética de las dentaduras .

- Aplicación: Los PU basados en PMEA sólido, sintetizados mediante transferencia de cadena de adición-fragmentación reversible (RAFT) y poliadición, exhiben un comportamiento termoplástico. Estos PU encuentran uso en diversas aplicaciones debido a sus propiedades mecánicas y térmicas .

Recubrimientos Biocompatibles y Superficies Antitrombóticas

Resinas de Base de Dentadura con Propiedades Antiincrustantes Mejoradas

Síntesis de Poliuretano

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that 2’-o-(2-methoxyethyl) (2’-o-moe) modified oligonucleotides, which share a similar methoxyethyl group, are known to target rna molecules . They hybridize to their target complementary mRNA, which may alter the site of splicing or result in RNA degradation through RNase H activity .

Mode of Action

2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, are known to interact with their rna targets via watson-crick base pairing . This interaction can alter the site of splicing or result in RNA degradation, thereby modulating the translation of proteins or eliminating toxic RNA .

Biochemical Pathways

It’s worth noting that 2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate protein translation or eliminate toxic rna, thereby affecting various biochemical pathways .

Pharmacokinetics

They are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-O-MOE modification combined with the phosphodiester (PO) backbone exhibited 10-fold more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

2’-o-moe-modified oligonucleotides, which share a similar methoxyethyl group, can modulate the translation of proteins or eliminate toxic rna . This can potentially lead to various molecular and cellular effects depending on the specific RNA target.

Action Environment

It’s worth noting that environmental factors can influence the concentrations of similar compounds, such as phthalates, in various environments

Propiedades

IUPAC Name |

2-(2-methoxyethyl)-2-methylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(3-5-10-2)7-9-4-6-11-8/h9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGJRJRZGRZECU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)

![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)

![Ethyl 4-carbamoylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2368508.png)

![N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2368513.png)

![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2368518.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)

![2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2368523.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)